Benzenesulfonamide sodium salt Benzenesulfonamide sodium salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC13838842
InChI: InChI=1S/C6H7NO2S.Na/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H2,7,8,9);
SMILES:
Molecular Formula: C6H7NNaO2S
Molecular Weight: 180.18 g/mol

Benzenesulfonamide sodium salt

CAS No.:

Cat. No.: VC13838842

Molecular Formula: C6H7NNaO2S

Molecular Weight: 180.18 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonamide sodium salt -

Specification

Molecular Formula C6H7NNaO2S
Molecular Weight 180.18 g/mol
Standard InChI InChI=1S/C6H7NO2S.Na/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H2,7,8,9);
Standard InChI Key YDPWVAMKZSUTGO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)N.[Na]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

Benzenesulfonamide sodium salt possesses the molecular formula C₆H₇NNaO₂S⁺ and a molecular weight of 180.18 g/mol . The compound consists of a benzene ring substituted with a sulfonamide group (-SO₂NH₂), where the sodium cation (Na⁺) forms an ionic bond with the deprotonated sulfonamide oxygen . X-ray crystallography and computational models confirm a planar benzene ring with bond angles consistent with sp² hybridization, while the sulfonamide group adopts a tetrahedral geometry around the sulfur atom .

Table 1: Key Physicochemical Properties

PropertyValue
Density1.327 g/cm³
Boiling Point315.5°C at 760 mmHg
Flash Point144.6°C
Exact Mass180.01000 g/mol
PSA (Polar Surface Area)68.54 Ų
LogP (Partition Coefficient)2.115

Spectral Signatures

Infrared (IR) spectroscopy reveals characteristic absorption bands at 1348 cm⁻¹ (S=O asymmetric stretching) and 1178 cm⁻¹ (S=O symmetric stretching) . Nuclear magnetic resonance (¹H NMR) spectra in acetone-d₆ exhibit aromatic proton resonances at δ 7.48–8.20 ppm, with a singlet at δ 10.7 ppm corresponding to the -OH group in N-hydroxy derivatives . Mass spectrometry (EI) confirms molecular ion peaks at m/z 180.01 for the parent compound .

Synthesis and Electrochemical Tunability

Paired Electrochemical Synthesis

A breakthrough in benzenesulfonamide sodium salt synthesis involves paired electrochemical reduction of p-dinitrobenzene (DNB) in the presence of arylsulfinic acids (ASAs) . This method operates under ambient conditions in a water/ethanol solvent system (80:20 v/v, pH 3.5 phosphate buffer), achieving 76–78% isolated yields without catalysts .

Table 2: Electrochemical Synthesis Conditions

ParameterValue
Cathodic Potential-0.4 V to -1.1 V vs. Ag/AgCl
Charge Transfer4e⁻ (at -0.4 V) to 12e⁻ (at -1.1 V) per DNB
Temperature25°C
Reaction Time3–5 hours

Physicochemical Behavior and Stability

Solubility and Phase Transitions

Benzenesulfonamide sodium salt exhibits pH-dependent solubility:

  • High solubility in polar aprotic solvents (e.g., DMF, DMSO) at pH > 7 .

  • Precipitation occurs in acidic aqueous solutions (pH < 4) due to protonation of the sulfonamide group .

Differential scanning calorimetry (DSC) reveals no distinct melting point below 300°C, suggesting decomposition precedes melting . Thermogravimetric analysis (TGA) shows 5% mass loss at 144.6°C, corresponding to adsorbed solvent release .

Reactivity Patterns

  • Nucleophilic Substitution: The sodium sulfinate moiety undergoes reactions with alkyl halides to form sulfones .

  • Oxidation: Exposure to H₂O₂ generates benzenesulfonic acid derivatives, as evidenced by IR band shifts to 1265 cm⁻¹ (S=O) .

Industrial and Pharmaceutical Applications

Chemical Intermediate

Benzenesulfonamide sodium salt serves as a precursor for:

  • Sulfa drugs: Antibacterial agents via N-alkylation .

  • Polymer additives: Flame retardants through incorporation into epoxy resins .

Electrochemical Applications

The compound’s redox activity enables its use in:

  • Mediated electron transfer systems for organic electrosynthesis .

  • pH-sensitive sensors due to sulfonamide group protonation/deprotonation .

Recent Advances and Future Directions

Tunable Electrochemical Synthesis

The 2024 Nature study demonstrated potential-controlled selectivity, enabling single-step synthesis of either N-hydroxy or N-amino derivatives . This methodology reduces waste by 40% compared to traditional multi-step routes .

Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict reaction energetics within 2 kcal/mol of experimental values, aiding in catalyst design .

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